![molecular formula C30H42O10 B1164234 Cryptanoside A CAS No. 98570-81-1](/img/structure/B1164234.png)
Cryptanoside A
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Overview
Description
Cryptanoside A is a cardiac glycoside epoxide . It was isolated from the stems of Cryptolepis dubia collected in Laos . It is also known as Sarverogenin 3-O-α-L-oleandropyranoside .
Synthesis Analysis
The complete structure of Cryptanoside A was confirmed by analysis of its spectroscopic and single-crystal X-ray diffraction data, using copper radiation at a low temperature .Molecular Structure Analysis
Cryptanoside A’s molecular structure was established as sarverogenin 3-O-α-L-oleandroside based on its 1H and 13C NMR spectroscopic properties and chemical correlation with sarverogenin .Physical And Chemical Properties Analysis
Cryptanoside A is a powder . Its molecular formula is C30H42O10 and its molecular weight is 562.65 .Scientific Research Applications
Cryptanoside A is a major cardenolide glycoside found in the leaves and roots of Cryptolepis buchanani. It has been identified as sarverogenin 3-O-α-L-oleandroside. This compound and its derivatives have been studied for their chemical properties and potential applications (Purushothaman, Vasanth, Connolly, & Rycroft, 1988).
Research on steroidal saponins, including Cryptanoside A derivatives, from fresh stems of Dracaena angustifolia has revealed potential antifungal properties. These compounds have shown activity against Cryptococcus neoformans, indicating their potential use in antifungal applications (Xu, Zhang, Li, Jacob, & Yang, 2010).
Another study on intestinal stem cells provides insights into the role of stem cells in various therapeutic applications. Although this research does not directly mention Cryptanoside A, it highlights the importance of cellular research in medical advancement, which can be relevant to the study of Cryptanoside A's effects on cellular systems (Bach, Renehan, & Potten, 2000).
Cryptanoside A derivatives have also been synthesized for investigating their anticancer activities. These compounds, like Cryptophycin A, have shown promising results against solid tumors in animal models. The synthesis and study of these derivatives are crucial for exploring their potential therapeutic applications (Rej, Nguyen, Go, Fortin, & Lavallée, 1996).
Mechanism of Action
properties
IUPAC Name |
(1R,3S,5S,7S,10S,11S,12S,14R,15R,18R)-12,18-dihydroxy-7-[(2R,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-10,14-dimethyl-15-(5-oxo-2H-furan-3-yl)-2-oxapentacyclo[9.7.0.01,3.05,10.014,18]octadecan-13-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H42O10/c1-14-23(32)19(36-4)12-22(38-14)39-17-5-7-27(2)16(10-17)11-20-30(40-20)25(27)24(33)26(34)28(3)18(6-8-29(28,30)35)15-9-21(31)37-13-15/h9,14,16-20,22-25,32-33,35H,5-8,10-13H2,1-4H3/t14-,16-,17-,18+,19-,20-,22-,23-,24-,25+,27-,28-,29+,30-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGZQTHMHTBGLMG-TZUBOXRBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC2CCC3(C(C2)CC4C5(C3C(C(=O)C6(C5(CCC6C7=CC(=O)OC7)O)C)O)O4)C)OC)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H](C[C@@H](O1)O[C@H]2CC[C@]3([C@@H](C2)C[C@H]4[C@@]5([C@@H]3[C@@H](C(=O)[C@]6([C@@]5(CC[C@@H]6C7=CC(=O)OC7)O)C)O)O4)C)OC)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H42O10 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
562.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cryptanoside A |
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